Home > Products > Screening Compounds P52688 > Beta-defensin 9 , BNDB-9
Beta-defensin 9 , BNDB-9 -

Beta-defensin 9 , BNDB-9

Catalog Number: EVT-246896
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 9 is primarily expressed in epithelial tissues, including those of the respiratory and gastrointestinal tracts. It has been identified in human corneal and limbal epithelia, where it exhibits constitutive expression, contributing to the protection of these surfaces from microbial invasion . The expression of Beta-defensin 9 can be induced by inflammatory stimuli, such as interleukin-1 beta, further enhancing its role in immune defense .

Classification

Beta-defensin 9 belongs to the defensin family, specifically classified under the beta-defensins. These peptides are characterized by their unique structure, consisting of six cysteine residues that form three disulfide bonds, contributing to their stability and function as antimicrobial agents. Beta-defensin 9 is distinct from other members of this family due to its specific amino acid sequence and expression patterns.

Synthesis Analysis

Methods

The synthesis of Beta-defensin 9 can occur through various methods, including recombinant DNA technology and solid-phase peptide synthesis. Recombinant techniques involve cloning the gene encoding Beta-defensin 9 into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli or yeast) for protein production.

Technical Details:

  1. Gene Cloning: The cDNA encoding Beta-defensin 9 is amplified using polymerase chain reaction and cloned into an expression vector.
  2. Transformation: The vector is introduced into competent bacterial cells.
  3. Protein Expression: Induction conditions are optimized to maximize yield.
  4. Purification: The peptide is purified using techniques such as affinity chromatography or high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Beta-defensin 9 has a characteristic structure typical of beta-defensins, featuring a compact globular shape stabilized by disulfide bonds. The peptide consists of approximately 39 amino acids, with a specific sequence that influences its antimicrobial activity.

Data

The molecular formula for Beta-defensin 9 is C_1370H_2198N_406O_427S_6, with a molecular weight of approximately 4,254 Da. Its structural integrity is critical for its function as an antimicrobial agent.

Chemical Reactions Analysis

Reactions

Beta-defensin 9 interacts with microbial membranes through electrostatic attraction due to its positive charge. This interaction leads to membrane disruption and subsequent microbial cell death.

Technical Details:

  • Mechanism of Action: The peptide inserts itself into the lipid bilayer of bacteria, forming pores that compromise membrane integrity.
  • Binding Studies: Affinity assays can be employed to determine the binding efficiency of Beta-defensin 9 to various pathogens.
Mechanism of Action

Process

The mechanism by which Beta-defensin 9 exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: The positively charged peptide binds to negatively charged components on microbial membranes.
  2. Pore Formation: Upon binding, the peptide aggregates and forms pores within the membrane.
  3. Cell Lysis: This pore formation leads to ion leakage and ultimately cell lysis.

Data

Studies have shown that Beta-defensin 9 exhibits activity against a broad spectrum of pathogens, including bacteria and fungi . Its effectiveness can vary based on concentration and environmental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when dried.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Maintains structural integrity under physiological conditions but may be sensitive to extreme pH or temperature changes.
  • Antimicrobial Activity: Demonstrated effectiveness against various pathogens at low micromolar concentrations.

Relevant data indicate that the antimicrobial efficacy can be influenced by factors such as ionic strength and presence of serum proteins .

Applications

Scientific Uses

Beta-defensin 9 has significant applications in various fields:

  • Antimicrobial Research: Investigated for its potential use as a therapeutic agent against infections.
  • Wound Healing Studies: Explored for its role in promoting healing processes due to its anti-inflammatory properties.
  • Cancer Research: Examined for potential roles in tumor biology and immune modulation within tumor microenvironments .
Molecular Biology and Genetic Regulation of Beta-Defensin 9

Genomic Organization and Evolutionary Conservation of DEFB9

DEFB9 (also designated DEFB109 or DEFB109A) resides within the extensive β-defensin gene cluster on human chromosome 8p23.1, a locus characterized by high genomic plasticity and frequent recombination events [1] [4]. This gene shares the characteristic two-exon structure of β-defensins: Exon 1 encodes the signal peptide, while Exon 2 encodes the mature antimicrobial peptide featuring the conserved six-cysteine motif [4] [7]. Despite being annotated as a pseudogene (DEFB109P) in some genomic databases due to the presence of a premature stop codon in certain haplotype sequences, functional DEFB9 transcripts and protein products (HBD9) have been consistently detected, particularly in testis, ovary, and ocular surface epithelia [1] [3] [5]. This suggests potential haplotype-specific expression or tissue-specific transcriptional bypass of the stop codon.

Evolutionary analyses reveal that DEFB9 arose through gene duplication events within the primate lineage. Its sequence shows rapid divergence in the mature peptide-encoding region (Exon 2), driven by positive selection (dN/dS >1), likely as an adaptive response to evolving microbial challenges. In contrast, the signal peptide-encoding region (Exon 1) exhibits relative stasis [4] [10]. This pattern of exon-specific evolutionary rates is a hallmark of β-defensin genes, balancing conserved cellular processing with adaptive antimicrobial function. While DEFB9 orthologs are identifiable in Old World monkeys, its status as a pseudogene appears specific to humans and some great apes, highlighting a dynamic evolutionary history involving birth-and-death evolution within the defensin family [4] [10]. Comparative genomics indicates the structural domain of β-defensins shares significant three-dimensional homology with the C-terminal domain of invertebrate big defensins, suggesting an ancient evolutionary origin potentially traceable to the last common ancestor of bilaterian animals via processes like exon shuffling [10].

Table 1: Genomic Features of DEFB9 (Beta-Defensin 9)

FeatureDetail
Official SymbolDEFB109A (often referred to as DEFB9 or HBD9 in functional contexts)
Chromosomal Location8p23.1
Genomic StatusAnnotated as pseudogene (DEFB109P) in some databases; functional evidence exists
Exon Count2
Exon 1 EncodesSignal peptide
Exon 2 EncodesMature peptide with six-cysteine motif
Conserved Domainsβ-defensin fold; Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 disulfide bonds
Evolutionary MechanismGene duplication followed by positive selection in Exon 2
Expression TissuesTestis, Ovary, Corneal Epithelium, Skin, Respiratory Tract (Low levels)

Transcriptional Regulation Mechanisms: TLR2-Dependent Signaling Pathways

The inducible expression of DEFB9 in epithelial cells, particularly at the ocular surface, is primarily governed by Toll-like Receptor 2 (TLR2) signaling [3] [5]. Unlike many defensins upregulated during infection, HBD9 expression is often paradoxically reduced during active microbial infection at the ocular surface, making its regulation distinct and critical for understanding mucosal immunity. TLR2 activation by specific bacterial Pathogen-Associated Molecular Patterns (PAMPs), such as lipopeptides from Gram-positive bacteria or zymosan from fungi, triggers a canonical signaling cascade culminating in DEFB9 transcription.

The core pathway involves:

  • TLR2 Dimerization and Adaptor Recruitment: TLR2 heterodimerizes (often with TLR1 or TLR6) upon ligand binding, recruiting the adaptor protein MYD88 via TIR domain interactions [9].
  • TAK1 Activation: MYD88 recruits IRAK kinases, leading to the activation of the pivotal kinase Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 serves as a central signaling node [3] [5].
  • MAPK and NF-κB Activation: Activated TAK1 phosphorylates and activates both the Mitogen-Activated Protein Kinase (MAPK) cascades (including JNK, p38) and the IκB Kinase (IKK) complex. The IKK complex phosphorylates IκBα, targeting it for degradation and releasing Nuclear Factor-kappa B (NF-κB) subunits (p50/p65) for nuclear translocation [3] [5] [7].
  • Transcription Factor Activation: TAK1-dependent JNK activation phosphorylates and activates transcription factors c-JUN and Activating Transcription Factor 2 (ATF2). These, along with NF-κB, bind to specific response elements within the DEFB9 promoter [3] [5].
  • Gene Transcription: The coordinated binding of NF-κB, c-JUN/ATF2 (forming AP-1 complexes), and potentially other factors, drives the transcription of the DEFB9 gene.

This pathway is essential for the time-dependent and dose-dependent upregulation of HBD9 mRNA and protein observed in corneal epithelial cells stimulated with TLR2 agonists. Crucially, RNA interference (RNAi) silencing of TAK1, c-JUN, or ATF2 abolishes TLR2-mediated HBD9 induction, confirming their non-redundant roles [3] [5]. Furthermore, HBD9 induction exhibits pathogen specificity. Gram-positive bacteria generally induce stronger HBD9 responses via TLR2 compared to Gram-negative bacteria, aligning with the primary ligands for TLR2 (lipoteichoic acid, peptidoglycan) [3] [8]. This specificity is attributed to differences in PAMP presentation and potential involvement of co-receptors.

Table 2: Key Signaling Components in TLR2-Mediated DEFB9 Upregulation

Signaling ComponentRole in DEFB9 InductionExperimental Evidence
TLR2Primary receptor sensing bacterial PAMPs (e.g., lipopeptides)Agonists induce HBD9; Blocking antibodies inhibit induction
MYD88Essential adaptor protein downstream of TLR2RNAi silencing abrogates HBD9 induction [9]
TAK1Central kinase activating both MAPK (JNK/p38) and NF-κB pathwaysRNAi silencing completely blocks HBD9 induction [3] [5]
JNKMAPK phosphorylating and activating transcription factors c-JUN & ATF2Pharmacological inhibitors (e.g., SP600125) block HBD9 induction
c-JUN & ATF2Form AP-1 complex; bind to AP-1 sites in DEFB9 promoterSilencing reduces induction; Critical for promoter activity
NF-κB (p50/p65)Binds to κB sites in DEFB9 promoter; synergizes with AP-1Inhibitors (e.g., BAY11-7082) reduce induction; Promoter mutations abolish response
DexamethasoneSuppresses TLR2-mediated induction via MKP1 upregulation (MAPK phosphatase)Reduces HBD9 mRNA & protein; Acts independently of c-JUN [5]

Epigenetic Modulation: Promoter Methylation and Histone Modifications

While direct studies on DEFB9 promoter methylation are limited within the provided sources, insights can be extrapolated from the broader regulation of inducible β-defensins like HBD2 (DEFB4) and general principles of defensin gene regulation [7] [9]. Epigenetic mechanisms, particularly DNA methylation and histone post-translational modifications, are critical determinants of defensin gene expression plasticity and responsiveness.

  • Promoter Methylation: β-defensin genes often possess CpG islands in their promoter regions. Hypermethylation of these CpG islands is generally associated with transcriptional silencing, creating a repressive chromatin environment that impedes transcription factor binding. Conversely, hypomethylation is permissive for gene expression. Given that DEFB9 expression is highly inducible in specific tissues like the cornea and reproductive tract, its promoter is likely maintained in a relatively hypomethylated state in these cell types compared to non-expressing tissues. Inflammation or specific microbial stimuli might further modulate methylation status or recruit demethylases to facilitate rapid transcriptional activation, although direct evidence for DEFB9 requires further study [7] [9].
  • Histone Modifications: Activating histone marks are crucial for DEFB9 induction. TLR2 signaling likely promotes:
  • Histone Acetylation: Recruitment of Histone Acetyltransferases (HATs) like p300/CBP to the DEFB9 promoter by transcription factors (e.g., NF-κB, AP-1). Acetylation of lysine residues on histones H3 and H4 (e.g., H3K27ac) neutralizes their positive charge, loosening chromatin structure and facilitating transcription factor access. The silencing of core components of histone acetyltransferase complexes in genome-wide screens (suggested by hits related to chromatin regulators like SUDS3, a component of the SIN3A histone deacetylase complex, in HBD2 regulation [9]) implies that counteracting Histone Deacetylases (HDACs) is vital for defensin expression. Inhibition of HDACs would be predicted to enhance DEFB9 induction.
  • Histone Methylation: Specific methylation marks also play roles. H3K4 trimethylation (H3K4me3), a mark of active promoters, is expected to be enriched at the DEFB9 locus upon induction. Conversely, repressive marks like H3K27 trimethylation (H3K27me3), associated with Polycomb-mediated silencing, may keep the gene in a poised or repressed state in unstimulated cells or non-expressing tissues. Signaling pathways activated by TLR2 likely promote the recruitment of complexes that deposit H3K4me3 and remove H3K27me3. The involvement of chromatin remodelers like SWI/SNF complexes, hinted at in broader defensin regulation studies, may also facilitate nucleosome repositioning at the DEFB9 promoter [7] [9].

These epigenetic layers establish a permissive or restrictive chromatin landscape that integrates with the TLR2 signal transduction cascade to precisely control the magnitude and kinetics of DEFB9 induction in response to microbial threats. Dysregulation of these epigenetic mechanisms could potentially contribute to aberrant HBD9 expression in disease states like chronic ocular surface disorders or impaired mucosal defense.

Polymorphisms and Single-Nucleotide Variants (SNVs) in DEFB9

The DEFB9 locus exhibits notable genetic variability, contributing to its complex annotation and potentially influencing inter-individual differences in innate immune responses. Key variations include:

  • Premature Stop Codon (Annotated Pseudogene Status): The defining feature leading to its annotation as DEFB109P in some genomic contexts is the presence of a premature stop codon within Exon 1 (e.g., CGA>TGA, Arg>Stop). This variant has been observed in multiple independently sequenced BAC clones and human genomes [1] [4]. However, the persistence of functional transcripts suggests this stop codon may be haplotype-specific or subject to transcriptional readthrough or alternative splicing mechanisms, particularly in tissues where HBD9 protein is detected. The existence of haplotypes lacking this premature stop codon is strongly implied by functional expression data [1] [3] [5].
  • Copy Number Variations (CNVs): The β-defensin locus on 8p23.1 is a known CNV hotspot due to segmental duplications and recombination between repeat sequences. While specific CNV data for DEFB9 within the provided results is limited, the locus containing neighboring defensins like DEFB4 (HBD2) shows significant CNV. DEFB4 CNV correlates with mRNA and protein levels, impacting susceptibility to Crohn's disease (low copy number) and psoriasis (high copy number >4) [7]. It is plausible that DEFB9 is included within some of these duplicated/deleted segments, leading to variation in gene dosage between individuals. This could contribute to differences in baseline or inducible HBD9 expression levels.
  • Regulatory Region SNVs: Single Nucleotide Variants (SNVs) within the promoter or enhancer regions of DEFB9 could significantly impact its inducibility by altering transcription factor binding sites (e.g., for NF-κB, AP-1, or tissue-specific factors like GATA6 identified in related defensin screens [9]). While specific DEFB9 promoter SNVs are not detailed in the provided results, genome-wide association studies (GWAS) and functional screens for related defensins (like HBD2) emphasize that non-coding regulatory variants are crucial determinants of expression [9]. For example, variants affecting TLR-responsiveness or tissue-specific enhancers could modulate HBD9-mediated mucosal defense efficiency.
  • Coding Sequence SNVs (Non-Premature Stop): Beyond the known premature stop, other missense SNVs within the signal peptide or mature peptide coding regions (Exons 1 and 2) could affect protein processing, stability, or antimicrobial function. The rapid evolution and positive selection acting on Exon 2 suggest that non-synonymous polymorphisms might be relatively common and could have functional consequences for peptide activity or spectrum. For instance, polymorphisms altering the charge or hydrophobicity of the mature peptide could impact its interaction with microbial membranes [4] [10].

The presence of the premature stop codon haplotype, combined with evidence for functional protein expression, creates a unique genetic scenario for DEFB9. Its evolutionary conservation across primates despite pseudogenization in some lineages suggests it may have retained or regained significant biological function, potentially maintained by balancing selection or tissue-specific functional constraints. Population genetics studies analyzing haplotype structure and linkage disequilibrium around DEFB9, coupled with functional expression analyses across genotypes, are needed to fully elucidate the impact of its genetic variations on human innate immunity.

Table 3: Genetic Variations Associated with DEFB9 Locus

Variant TypeLocation/EffectPotential Functional ConsequenceEvidence from Literature
Premature Stop CodonWithin Exon 1 (e.g., CGA>TGA; Arg>Stop)Truncated, non-functional protein if translated; May be haplotype-specific. Functional protein detected suggests bypass mechanisms or other functional haplotypes.Observed in multiple BAC clones and human sequences [1] [4]. Functional HBD9 protein detected [3] [5].
Copy Number Variation (CNV)Whole gene or segmental duplication/deletion within 8p23.1 defensin clusterAlters gene dosage; Impacts baseline or inducible expression levels.Common in β-defensin locus (e.g., DEFB4 impacts disease susceptibility) [7]. Likely includes DEFB9.
Promoter/Enhancer SNVsNon-coding regulatory regionsAlters transcription factor binding (NF-κB, AP-1, GATA6 etc.); Modifies inducibility or tissue-specific expression.Implicated by genome-wide screens for HBD2 regulation [9]. Crucial for defensin expression regulation.
Coding SNVs (Missense)Exon 1 (Signal peptide) or Exon 2 (Mature peptide)Alters signal peptide cleavage, protein stability, charge, hydrophobicity, or antimicrobial activity of mature peptide.Driven by positive selection in Exon 2 [4] [10]. Functional impact plausible but not specifically documented for DEFB9.

Properties

Product Name

Beta-defensin 9 , BNDB-9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.